molecular formula C33H45N5O4 B12100357 Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe

Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe

Cat. No.: B12100357
M. Wt: 575.7 g/mol
InChI Key: FWVBKWFGQNQMDR-UHFFFAOYSA-N
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Description

Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe is a synthetic peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes methylated amino acids, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, DL-alanine, is attached to the resin through its carboxyl group.

    Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid, DL-cyclohexylglycine, is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (DL-proline, DL-diphenylalanine, and N-methylamide) until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions can reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the peptide.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction can produce reduced forms of the peptide.

Scientific Research Applications

Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[DL-Ala-DL-Gln-DL-Ala-DL-Pro-DL-Leu-DL-Phe-DL-Phe-DL-Phe]
  • H-N-Me-DL-Ala-OH (N-Methyl-DL-alanine)

Uniqueness

Me-DL-Ala-DL-Chg-DL-Pro-DL-Dip-NHMe is unique due to its specific sequence and the presence of methylated amino acids

Properties

Molecular Formula

C33H45N5O4

Molecular Weight

575.7 g/mol

IUPAC Name

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)

InChI Key

FWVBKWFGQNQMDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC

Origin of Product

United States

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